molecular formula C18H22ClNO B5103810 N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide

N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide

Cat. No.: B5103810
M. Wt: 303.8 g/mol
InChI Key: LZUROJOZNNMUJQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 5-chloro-2-methylphenyl group further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 5-chloro-2-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chlorine atom in the 5-chloro-2-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides rigidity and stability, allowing it to fit into various biological receptors and enzymes. The 5-chloro-2-methylphenyl group can enhance binding affinity and specificity, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: Used as an antiviral and antiparkinsonian agent.

    Rimantadine: Similar to amantadine, with antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 5-chloro-2-methylphenyl group differentiates it from other adamantane derivatives and can lead to distinct interactions with biological targets.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUROJOZNNMUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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